7-methylquinazolin-4(3H)-one
Overview
Description
7-Methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline ring system with a methyl group at the 7th position and a keto group at the 4th position.
Mechanism of Action
Target of Action
Quinazolin-4(3h)-ones, a class of compounds to which 7-methylquinazolin-4(3h)-one belongs, are known to exhibit a broad range of biological and therapeutic activities . They have been found in a large number of natural products and synthetic drugs .
Mode of Action
It’s worth noting that quinazolin-4(3h)-ones have been associated with various biological activities, including antimicrobial, antitumor, antifungal, and cytotoxic activities .
Biochemical Pathways
Quinazolin-4(3h)-ones have been associated with a variety of biological and therapeutic activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinazolin-4(3h)-ones have been associated with various biological activities, including antimicrobial, antitumor, antifungal, and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
7-methylquinazolin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . By inhibiting PARP, this compound can induce cell death in cancer cells, making it a potential anti-cancer agent. Additionally, this compound interacts with other biomolecules, such as histones and DNA polymerases, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase-3 and increasing the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 . This compound also affects cellular metabolism by altering the production of reactive oxygen species (ROS) and disrupting mitochondrial membrane potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic pocket of PARP, inhibiting its activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA breaks, ultimately triggering cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound can lead to sustained inhibition of PARP activity and continuous induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed within tissues through binding to plasma proteins . This distribution pattern affects the localization and accumulation of this compound, influencing its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be targeted to specific cellular compartments, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing quinazolin-4(3H)-ones, including 7-methylquinazolin-4(3H)-one, involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the cyclization of 1-phenyl-3-cyanoureas or 1-phenyl-3-cyanothioureas in the presence of phosphorus halides and phosphorus oxyhalides .
Industrial Production Methods: Industrial production methods for quinazolinones typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the methyl group at the 7th position.
4-Hydroxyquinazoline: A derivative with a hydroxyl group at the 4th position.
2,3-Dihydroquinazolin-4(1H)-one: A reduced form of quinazolin-4(3H)-one with a hydrogenated ring system.
Uniqueness: 7-Methylquinazolin-4(3H)-one is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity as a therapeutic agent compared to other quinazolinone derivatives.
Properties
IUPAC Name |
7-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHSAIPZPYEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317594 | |
Record name | 7-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75844-40-5 | |
Record name | 75844-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL-4(3H)-QUINAZOLINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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